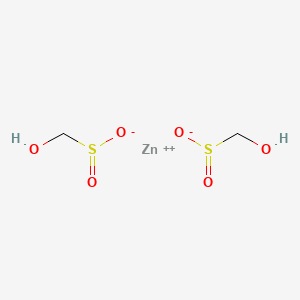
H-组氨酸-酪氨酸-OH
描述
H-HIS-TYR-OH: Tyrosylhistidine , is a dipeptide composed of the amino acids tyrosine and histidine. This compound is known for its role in various biochemical processes and is often used as an internal standard for histidine quantitative analysis .
科学研究应用
H-HIS-TYR-OH has a wide range of applications in scientific research:
作用机制
Target of Action
The compound H-HIS-TYR-OH, also known as His-Tyr, primarily targets proteins and enzymes in the body. The unique structure of His-Tyr, which consists of histidine and tyrosine, allows it to interact with various targets. Histidine is often a key residue in enzyme catalytic reactions . Tyrosine, on the other hand, is one of the 20 standard amino acids used by cells to synthesize proteins .
Mode of Action
His-Tyr interacts with its targets through various types of interactions. These include cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . In the case of cation-π interactions, His-Tyr can act as an aromatic π-motif in its neutral form or play the cation role when protonated . These interactions result in changes in the structure and function of the target proteins or enzymes, thereby influencing their activity.
Biochemical Pathways
His-Tyr is involved in several biochemical pathways. Histidine, one of the components of His-Tyr, plays a role in the metabolism of amino acids . Tyrosine, the other component, is involved in various processes, including the reduction of oxidized chlorophyll in photosystem II . It also participates in the conversion of phenylalanine, an essential amino acid . The involvement of His-Tyr in these pathways can have downstream effects on various biological processes.
Result of Action
The action of His-Tyr at the molecular and cellular level results in various effects. For instance, the interaction of His-Tyr with proteins can influence their structure and function . This can lead to changes in the activity of these proteins, thereby affecting the biological processes they are involved in.
Action Environment
The action, efficacy, and stability of His-Tyr can be influenced by various environmental factors. For example, the pH condition can affect the protonation state of His-Tyr, which in turn influences its interactions with targets . Additionally, the presence of metallic cations in the environment can facilitate coordinate interactions with His-Tyr . Therefore, the environment plays a crucial role in modulating the action of His-Tyr.
生化分析
Biochemical Properties
Histidine and tyrosine, the two amino acids that make up H-HIS-TYR-OH, are essential to many biochemical reactions . Tyrosine, for instance, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
The effects of H-HIS-TYR-OH on cells and cellular processes are diverse and complex, largely due to the roles of histidine and tyrosine in cellular function. For instance, tyrosine is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which can significantly impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of H-HIS-TYR-OH involves its interactions with various biomolecules. For example, the phenol functionality in tyrosine’s side chain can form hydrogen bonds with other molecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-HIS-TYR-OH can change over time. For instance, it has been used as an internal standard for histidine quantitative analysis, eluting at 8.06 minutes . It does not exist in tissues as an endogenous peptide, making it easy to form positive ions through electrospray ionization (ESI), with good recovery .
Metabolic Pathways
H-HIS-TYR-OH is involved in various metabolic pathways due to the roles of histidine and tyrosine. These amino acids interact with numerous enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of H-HIS-TYR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to yield the final dipeptide.
Industrial Production Methods: : In an industrial setting, the production of H-HIS-TYR-OH can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the dipeptide .
化学反应分析
Types of Reactions: : H-HIS-TYR-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The histidine residue can be reduced under certain conditions.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Dityrosine, hydroxylated histidine.
Reduction: Reduced histidine derivatives.
Substitution: Alkylated or acylated derivatives of the dipeptide.
相似化合物的比较
Similar Compounds
Carnosine (β-Alanyl-L-histidine): Another dipeptide containing histidine, known for its antioxidant properties.
Anserine (β-Alanyl-N-methylhistidine): Similar to carnosine but with a methylated histidine residue, also an antioxidant.
Uniqueness: : H-HIS-TYR-OH is unique due to its specific combination of tyrosine and histidine, which allows it to participate in a variety of biochemical interactions and reactions. Its role as an internal standard in quantitative analysis further distinguishes it from other dipeptides .
属性
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOOKGDPMXSJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957404 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35979-00-1 | |
| Record name | NSC374121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















